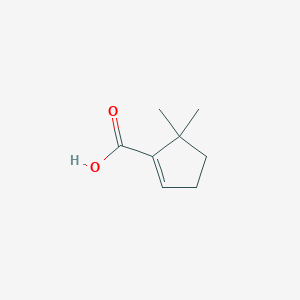
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
Descripción general
Descripción
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is a chemical compound with the CAS Number: 154222-75-0 . It has a molecular weight of 140.18 and is typically found in powder form . This compound is used in various scientific research studies due to its unique properties. It finds applications in organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular formula of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is C8H12O2 . The structure consists of a cyclopentene ring with two methyl groups attached to one of the carbon atoms and a carboxylic acid group attached to another carbon atom in the ring .Physical And Chemical Properties Analysis
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Organic Synthesis
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid: is a valuable compound in organic synthesis. Its structure allows it to act as a precursor for various synthetic routes. For instance, it can undergo functional group transformations, such as oxidation or reduction, to yield new compounds with potential applications in pharmaceuticals or agrochemicals .
Nanotechnology
In the realm of nanotechnology, this compound can be used to modify the surface properties of nanoparticles. The carboxylic acid group can bind to metal surfaces, providing a way to functionalize nanoparticles for targeted delivery in medical applications or as catalysts in chemical reactions .
Polymers
Carboxylic acids play a crucial role in polymer science, and 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is no exception. It can be used as a monomer or a cross-linking agent to create new polymeric materials with unique properties like enhanced durability or biodegradability .
Medicine
In medicine, the compound’s derivatives could be explored for their therapeutic potential. While the direct applications in medicine might not be well-established, its derivatives could serve as building blocks for drug development, particularly in designing molecules with specific pharmacological activities .
Pharmacy
Pharmaceutically, 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid could be involved in the synthesis of active pharmaceutical ingredients (APIs). Its structure could be incorporated into larger, more complex molecules that exhibit desired biological activities .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it can be used to introduce cyclopentene rings into target molecules. Such structural motifs are common in natural products and pharmaceuticals, making it a useful tool for synthetic chemists .
Material Science
In material science, the acid could be used to modify material surfaces or as a starting material for the synthesis of organic compounds that are incorporated into materials, enhancing their properties like thermal stability or mechanical strength .
Life Sciences
Lastly, in life sciences research, 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid can be utilized in the study of metabolic pathways involving carboxylic acids. It could also serve as a standard or reference compound in analytical studies aiming to understand the role of similar structures in biological systems .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5,5-dimethylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPSEEUGTLAWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



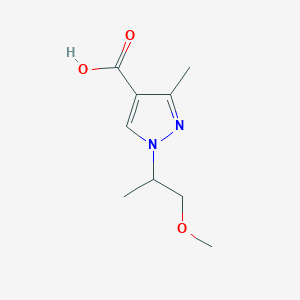
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
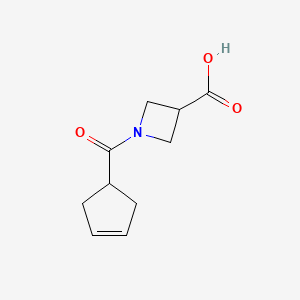
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
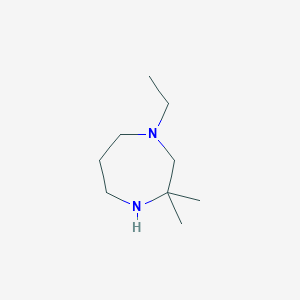
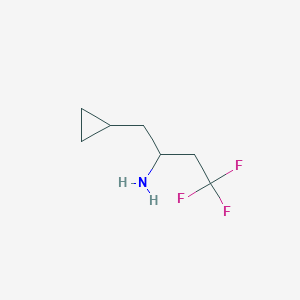

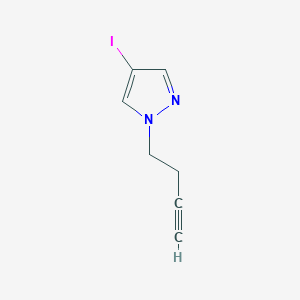
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)
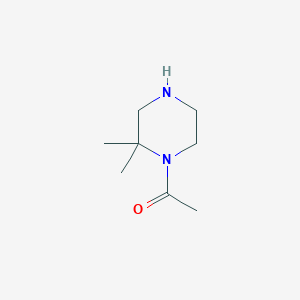
![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)
![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)